molecular formula C6H14ClNO2 B6251234 methyl (3R)-4-amino-3-methylbutanoate hydrochloride CAS No. 1042689-75-7

methyl (3R)-4-amino-3-methylbutanoate hydrochloride

Cat. No. B6251234
CAS RN: 1042689-75-7
M. Wt: 167.6
InChI Key:
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Description

Methyl (3R)-4-amino-3-methylbutanoate hydrochloride, also known as leucine methyl ester hydrochloride (LMH), is a synthetic amino acid analog. It is a white, crystalline, water-soluble compound that is used in the synthesis of peptides and proteins, as well as in the study of enzyme mechanisms and protein-protein interactions. LMH is a popular reagent in laboratory experiments, as it has a wide range of applications in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of LMH is not fully understood. It is believed that the compound acts as a competitive inhibitor of enzymes, by binding to the active site of the enzyme and blocking the binding of the natural substrate. Additionally, LMH is thought to have the ability to interact with other molecules, such as proteins and peptides, and to alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of LMH have not been extensively studied. However, some studies have suggested that the compound may have effects on the metabolism of proteins and peptides. Additionally, it has been suggested that LMH may have effects on the structure and function of proteins, as well as on the folding and stability of proteins.

Advantages and Limitations for Lab Experiments

The use of LMH in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and is readily available. It is also highly soluble in water, which makes it easy to use in a variety of experiments. Additionally, it is a relatively stable compound, and can be used in a wide range of temperatures and pHs.
However, there are some limitations to the use of LMH in laboratory experiments. It is not a very strong inhibitor of enzymes, and therefore may not be suitable for some experiments. Additionally, it can be difficult to remove from solutions, as it has a high affinity for proteins and peptides.

Future Directions

Future research on LMH could focus on developing new and improved synthesis methods, as well as on understanding the biochemical and physiological effects of the compound. Additionally, research could be conducted to study the effects of LMH on the structure and function of proteins and peptides, as well as to study the folding and stability of proteins. Additionally, research could be conducted to develop new and improved methods for the removal of LMH from solutions. Finally, further research could be conducted to investigate the potential therapeutic applications of LMH.

Synthesis Methods

The synthesis of LMH is typically achieved through a two-step process. First, the amino acid methyl (3R)-4-amino-3-methylbutanoate hydrochloride is reacted with methyl bromide in the presence of an acid catalyst to form an intermediate, methyl (3R)-4-amino-3-methylbutanoate. This intermediate is then reacted with hydrochloric acid to produce LMH.

Scientific Research Applications

LMH has a wide range of applications in scientific research. It is commonly used as a substrate in enzyme kinetics studies, as it is able to mimic the behavior of natural amino acids. It is also used in the study of protein-protein interactions, as it can be used to study the binding of proteins to other molecules. Additionally, LMH can be used to study the structure and function of proteins and peptides, as well as to study the folding and stability of proteins.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3R)-4-amino-3-methylbutanoate hydrochloride involves the reaction of 3-methyl-2-oxopentanoic acid with methylamine and hydrogen chloride gas.", "Starting Materials": [ "3-methyl-2-oxopentanoic acid", "Methylamine", "Hydrogen chloride gas" ], "Reaction": [ "Step 1: 3-methyl-2-oxopentanoic acid is reacted with excess methylamine in the presence of a catalyst such as sodium methoxide to form methyl (3R)-4-methyl-2-oxopentanoate.", "Step 2: The resulting methyl (3R)-4-methyl-2-oxopentanoate is then treated with hydrogen chloride gas to form methyl (3R)-4-amino-3-methylbutanoate hydrochloride." ] }

CAS RN

1042689-75-7

Product Name

methyl (3R)-4-amino-3-methylbutanoate hydrochloride

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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